1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid

説明

1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4S and its molecular weight is 309.38. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

For instance, benzenesulfonic acid, a related compound, reacts with chlorosulfonic acid to produce benzenesulfonyl chloride . This suggests that the benzenesulfonyl group in the compound could potentially undergo similar reactions, leading to changes in its targets.

Biochemical Pathways

For example, they can participate in electrophilic aromatic substitution reactions . These reactions could potentially lead to changes in various biochemical pathways.

Pharmacokinetics

It is known that benzenesulfonic acid, a related compound, is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . This suggests that the compound could have similar solubility properties, which could influence its bioavailability.

生物活性

1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and relevant research findings.

Chemical Structure and Properties

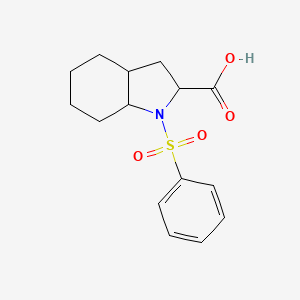

The compound is characterized by the following structural formula:

It features an octahydroindole core with a carboxylic acid group and a benzenesulfonyl moiety, which may contribute to its biological activity.

This compound is believed to interact with various molecular targets, including enzymes and receptors involved in key biological processes. The indole structure is known for its ability to bind to multiple targets due to its planar aromatic system, which facilitates π-π stacking interactions with nucleic acids and proteins.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on HIV-1 integrase, a critical enzyme in the viral life cycle. For instance, modifications to the indole structure have led to compounds with IC50 values as low as 0.13 μM against integrase, suggesting strong antiviral potential .

2. Anticancer Properties

Indole derivatives are frequently investigated for their anticancer properties. The presence of the benzenesulfonyl group may enhance the compound's ability to inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .

3. Antimicrobial Effects

Indole-based compounds have also shown promise in antimicrobial applications. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial intermediate in the synthesis of various APIs. For instance, it is a key starting material for the synthesis of antihypertensive drugs such as Perindopril and Trandolapril. These drugs are part of the angiotensin-converting enzyme (ACE) inhibitors class, which are widely used to treat hypertension and heart failure .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid, in antiviral applications. It has been shown to inhibit the HIV-1 integrase enzyme, which is essential for viral replication. The compound's ability to chelate with magnesium ions within the integrase active site enhances its efficacy as an antiviral agent . Optimization of its structure has led to derivatives with improved inhibitory activity against integrase, making it a promising candidate for further development in HIV therapy .

Quantification Techniques

A significant advancement in the analytical chemistry of this compound is the development of a high-performance liquid chromatography (HPLC) method for its quantification and that of its isomers. This method is characterized by its sensitivity and reliability, allowing for the accurate determination of concentrations in various samples. The method employs a refractive index detector and has been validated according to International Conference on Harmonisation (ICH) guidelines, ensuring its applicability in routine quality control .

| Parameter | Details |

|---|---|

| Mobile Phase | 10 mM potassium phosphate buffer (pH 3.0) |

| Column Type | C18 (Inertsil ODS-4) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Detection Limit | ~0.006 mg/mL |

| Quantification Limit | 0.022 - 0.024 mg/mL |

Antimicrobial Properties

Indole derivatives are known for their broad-spectrum antimicrobial activities, including against methicillin-resistant Staphylococcus aureus (MRSA). The structural features of this compound contribute to its potential effectiveness against various pathogens .

Other Therapeutic Uses

Research indicates that indole derivatives exhibit potential in treating conditions such as tuberculosis and malaria, highlighting their versatility in medicinal chemistry . The compound's ability to interact with biological targets makes it a subject of ongoing research for various therapeutic applications.

特性

IUPAC Name |

1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRCSPQZJXACLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009251-19-7 | |

| Record name | 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。